4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 929444-45-1
VCID: VC7652064
InChI: InChI=1S/C25H20BrNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29)
SMILES: CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC
Molecular Formula: C25H20BrNO5
Molecular Weight: 494.341

4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

CAS No.: 929444-45-1

Cat. No.: VC7652064

Molecular Formula: C25H20BrNO5

Molecular Weight: 494.341

* For research use only. Not for human or veterinary use.

4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide - 929444-45-1

Specification

CAS No. 929444-45-1
Molecular Formula C25H20BrNO5
Molecular Weight 494.341
IUPAC Name 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Standard InChI InChI=1S/C25H20BrNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29)
Standard InChI Key UTGMZILVYYELOX-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC

Introduction

Structural Elucidation and Molecular Descriptors

Core Architecture

4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (C₂₅H₂₀BrNO₅, MW: 494.3 g/mol) comprises three distinct moieties :

  • Benzofuran Core: A fused bicyclic system (benzene + furan) with a methyl group at position 3.

  • 2,5-Dimethoxybenzoyl Group: Attached to the benzofuran’s position 2, this acyl group features methoxy substituents at positions 2 and 5 of the benzene ring.

  • 4-Bromobenzamide: Linked via an amide bond to the benzofuran’s position 6, this moiety contains a bromine atom at the para position of the benzene ring.

The interplay of electron-donating methoxy groups and electron-withdrawing bromine influences the compound’s electronic distribution, potentially affecting its reactivity and bioactivity .

Stereochemical and Topological Features

The compound’s InChI Key (LRPBSPSANBGMFG-UHFFFAOYSA-N) and SMILES (CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC) encode its connectivity and stereochemistry . Key structural parameters include:

  • Planarity: The benzofuran core and adjacent acyl group adopt a near-planar conformation, facilitating π-π stacking interactions.

  • Substituent Effects: The 2,5-dimethoxybenzoyl group introduces steric hindrance, while the bromine atom enhances molecular polarizability.

Table 1: Molecular Descriptors

DescriptorValue
IUPAC Name4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Molecular FormulaC₂₅H₂₀BrNO₅
Molecular Weight494.3 g/mol
Topological Polar Surface Area77.8 Ų
LogP (Octanol-Water)5.8

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves multi-step sequences to assemble the benzofuran core and introduce functional groups:

  • Benzofuran Core Formation:

    • Cyclization of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions.

    • Methylation at position 3 using methyl iodide.

  • Acylation at Position 2:

    • Friedel-Crafts acylation with 2,5-dimethoxybenzoyl chloride.

  • Bromobenzamide Installation:

    • Coupling of 4-bromobenzoyl chloride to the aminobenzofuran intermediate via amide bond formation.

Critical Reaction Parameters

  • Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

  • Solvents: Dichloromethane or THF for acylation; DMF for amide coupling.

  • Yield Optimization:

    • Temperature control (<0°C) during acylation minimizes side reactions.

    • Purification via column chromatography (silica gel, hexane/EtOAc) achieves >85% purity.

Table 2: Synthetic Intermediates and Yields

StepIntermediateYield (%)
13-Methyl-1-benzofuran-6-amine72
22-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran65
3Final Compound58

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • LogP (5.8): Indicates high lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

  • Topological Polar Surface Area (77.8 Ų): Suggests moderate permeability across biological barriers, aligning with Rule-of-Five guidelines .

Stability Profile

  • Thermal Stability: Decomposes above 250°C, as inferred from analogs.

  • Photolytic Sensitivity: The bromine atom may render the compound susceptible to UV-induced degradation, necessitating storage in amber glass.

Hypothesized Biological Activities

Anticancer Mechanisms

  • Topoisomerase Inhibition: Structural analogs intercalate DNA and stabilize topoisomerase-DNA complexes, inducing apoptosis.

  • Kinase Modulation: Methoxy groups may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

Table 3: Predicted Bioactivity Scores

TargetProbability Score
DNA Gyrase0.78
Topoisomerase II0.69
EGFR Kinase0.64

Future Directions and Challenges

Synthetic Chemistry

  • Catalyst Development: Exploring organocatalysts to improve acylation yields.

  • Green Chemistry: Transitioning to solvent-free conditions using microwave irradiation.

Biological Evaluation

  • In Vitro Screening: Prioritize assays against MRSA and pancreatic cancer cell lines.

  • ADMET Profiling: Assess CYP450 inhibition and hepatotoxicity using in silico models.

Structural Modifications

  • Bromine Replacement: Testing iodine or trifluoromethyl groups to optimize pharmacokinetics.

  • Methoxy Isosteres: Replacing methoxy with bioisosteric groups (e.g., methylsulfonyl) to enhance solubility.

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